Dimethylcyanamide

Description

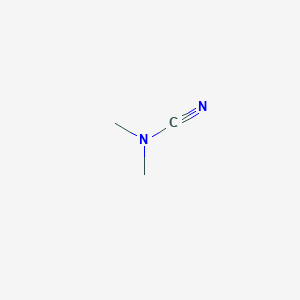

Structure

3D Structure

Properties

IUPAC Name |

dimethylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGOUCJGXNLJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025116 | |

| Record name | Dimethyl cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl cyanamide is a clear liquid. (NTP, 1992), Colorless liquid; [Hawley] | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C @ 760 MM HG | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (NTP, 1992), 160 °F (71 °C) (CLOSED CUP) | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), VERY SOL IN WATER, SOL IN ALCOHOL, ETHER & ACETONE | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.88 (NTP, 1992) - Less dense than water; will float, 0.876 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.42 (AIR= 1) | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.0 [mmHg], 40 MM HG @ 80 °C | |

| Record name | Dimethyl cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID | |

CAS No. |

1467-79-4 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl cyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P25IPQ8GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42 °F (NTP, 1992), -41.0 °C | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethylcyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of dimethylcyanamide (CAS No. 1467-79-4). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and solvent. This document summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical Identity

This compound, also known as N-cyanodimethylamine, is an organic compound with the chemical formula C₃H₆N₂.[1][2] It is a colorless to light yellow, mobile liquid.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 1467-79-4[2] |

| Molecular Formula | C₃H₆N₂[2] |

| Molecular Weight | 70.09 g/mol [1][2] |

| Canonical SMILES | CN(C)C#N[1][2] |

| InChI Key | OAGOUCJGXNLJNL-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | -41 °C (-41.8 °F) | [1][2][3] |

| Boiling Point | 161-164 °C (321.8-327.2 °F) at 760 mmHg | [1][2][3][4] |

| Density | 0.867 - 0.88 g/mL at 20-25 °C | [1][2][3][4] |

| Vapor Pressure | 2.06 mmHg at 25 °C; 16.0 mmHg at unspecified temp.; 40 mmHg at 80 °C | [1][4][5] |

| Vapor Density | 2.55 (Air = 1) | |

| Refractive Index | 1.409 - 1.411 at 20 °C | [3][6] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Miscible/Decomposes | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, ether, chloroform (sparingly), hexane (slightly) | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | -0.15 | [7] |

Safety and Flammability

| Property | Value | Reference |

| Flash Point | 58 - 71 °C (136.4 - 160 °F) (closed cup) | [1] |

| Autoignition Temperature | Not available | |

| Lower Explosive Limit (LEL) | Not available | |

| Upper Explosive Limit (UEL) | Not available |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][9]

Determination of Melting Point

For solidified this compound (below -41°C).

Methodology: Capillary Method with Melting Point Apparatus

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are observed.

-

Melting Point Range: The recorded temperature range constitutes the melting point. For a pure substance, this range is typically narrow.[10][11][12]

Determination of Density

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

-

Apparatus: A digital density meter is used, which measures the density based on the oscillation period of a U-shaped tube filled with the sample.

-

Calibration: The instrument is calibrated using certified reference materials.

-

Sample Injection: A small volume of this compound is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the oscillation period and calculates the density.

Determination of Flash Point

Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure: A specified volume of this compound is placed in the test cup and heated at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid.

-

Flash Point: The flash point is the lowest temperature at which the vapors ignite.[13][14][15]

Determination of Water Solubility

Methodology: OECD Guideline 105 - Water Solubility

This guideline describes two primary methods:

-

Column Elution Method: Suitable for substances with low solubility.

-

Flask Method: Suitable for substances with higher solubility, like this compound.

Flask Method Protocol:

-

Equilibration: A sufficient amount of this compound is added to a flask containing purified water. The mixture is agitated at a constant temperature until saturation is reached.

-

Phase Separation: The mixture is centrifuged to separate the undissolved this compound.

-

Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound shows a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.[1][16]

-

Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet corresponding to the six equivalent protons of the two methyl groups.[17][18]

-

Mass Spectrum: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization.[19][20]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate.[1] Its reactivity is centered around the cyano group and the dimethylamino group.

Cyclotrimerization to Hexamethylmelamine

A significant reaction of this compound is its cyclotrimerization to form hexamethylmelamine, a reaction that can be catalyzed by an aluminium amide.[21] Hexamethylmelamine (altretamine) is an anticancer agent.[22]

Experimental Protocol for Hexamethylmelamine Synthesis:

-

Reaction Setup: Al₂(NMe₂)₆ is added to a solution of this compound in hexane.

-

Reaction: The mixture is stirred overnight.

-

Quenching: The reaction is quenched with aqueous NaCl.

-

Extraction: The product is extracted with CH₂Cl₂.

-

Purification: The combined organic extracts are dried, and the solvent is evaporated to yield hexamethylmelamine.[21]

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, such as 1,3-oxazines.[23]

Safety Information

This compound is a toxic and combustible liquid.[4] It is harmful if swallowed, inhaled, or absorbed through the skin. It reacts with water to produce toxic and flammable cyanide gas.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented underscores its role as a key chemical intermediate and highlights the necessary safety precautions for its handling. The provided visualizations of experimental workflows and chemical reactions aim to offer a clearer understanding of the practical aspects related to this compound.

References

- 1. This compound | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 1467-79-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl cyanamide - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 100 mL | Buy Online [thermofisher.com]

- 7. parchem.com [parchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. shxf17.com [shxf17.com]

- 14. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 15. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 16. Cyanamide, dimethyl- [webbook.nist.gov]

- 17. This compound(1467-79-4) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Cyanamide, dimethyl- [webbook.nist.gov]

- 20. Cyanamide, dimethyl- [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. connectjournals.com [connectjournals.com]

- 23. This compound | 1467-79-4 [chemicalbook.com]

The Synthesis of Dimethylcyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcyanamide ((CH₃)₂NCN), a versatile building block in organic synthesis, plays a crucial role as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its synthesis has been approached through various methodologies, each with distinct advantages and mechanistic nuances. This technical guide provides an in-depth exploration of the core synthesis pathways of this compound, focusing on the industrially prevalent reaction between dimethylamine and cyanogen chloride, the classic von Braun reaction, and emerging catalytic methods. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are presented to equip researchers and professionals with a comprehensive understanding of this compound synthesis.

Core Synthesis Pathways

The production of this compound is dominated by methods involving the reaction of a dimethylamine source with a cyanogen halide. The choice of reagents and reaction conditions significantly impacts yield, purity, and scalability.

Reaction of Dimethylamine with Cyanogen Chloride

The primary industrial method for producing this compound involves the reaction of dimethylamine with cyanogen chloride.[2] This process is typically conducted in a two-phase system comprising water and a water-immiscible organic solvent, such as methylene chloride, to facilitate product separation and control reaction conditions.[2][3]

The overall reaction proceeds as follows:

2 (CH₃)₂NH + ClCN → (CH₃)₂NCN + (CH₃)₂NH₂Cl

In this reaction, one mole of dimethylamine acts as the nucleophile, while the second mole serves as a base to neutralize the hydrogen chloride generated, forming dimethylamine hydrochloride.[3]

The von Braun Reaction

A classic method for the synthesis of cyanamides is the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide (BrCN).[4][5] In the context of this compound synthesis, this would typically involve the demethylation of trimethylamine. The reaction proceeds via a two-step nucleophilic substitution mechanism.[4] First, the tertiary amine attacks the cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. Subsequently, the bromide ion acts as a nucleophile, attacking one of the methyl groups and leading to the formation of this compound and methyl bromide.[4]

Synthesis from Sodium Cyanide, Chlorine, and Dimethylamine

An alternative approach involves the in-situ generation of cyanogen chloride from sodium cyanide and chlorine, which then reacts with dimethylamine.[6] This method is often carried out in an aqueous solvent system where the pH is carefully controlled.[3]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction parameters. The following tables summarize key quantitative data from various reported methods.

Table 1: Synthesis of this compound via Dimethylamine and Cyanogen Chloride

| Reference | Reactants & Molar Ratio | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |

| US Patent 6,262,304 B1[3] | Cyanogen chloride:Dimethylamine (1:2 to 1:2.2) | Methylene chloride / Water | 15-20 | Not specified | 98.2 |

| US Patent 6,262,304 B1[3] | Cyanogen chloride:Dimethylamine (1:2 to 1:2.2) | Methylene chloride / Water | 40-45 | Not specified | 96.8 |

| Chinese Patent CN1282734A[7] | Cyanogen chloride:Dimethylamine (1:2) | Methylene chloride / Water | 15-20 | 1 hour (dropwise addition) | 72.1 |

Table 2: Synthesis of this compound via Sodium Cyanide, Chlorine, and Dimethylamine

| Reference | Reactants | Solvent | Temperature (°C) | pH | Yield (%) |

| Chinese Patent CN1282734A[7] | Sodium cyanide, Chlorine, Dimethylamine | Water | 15-20 | 7-9 | Not specified |

Detailed Experimental Protocols

Protocol 1: Synthesis from Dimethylamine and Cyanogen Chloride

This protocol is based on the method described in US Patent 6,262,304 B1.[3]

Materials:

-

Cyanogen chloride solution in methylene chloride (e.g., 20% w/w)

-

Aqueous dimethylamine solution (e.g., 50% w/w)

-

Ice water bath

-

Reaction vessel with stirring capability

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with the aqueous dimethylamine solution.

-

Cool the reaction vessel to 15-20°C using an ice water bath.

-

Under vigorous stirring, add the cyanogen chloride solution dropwise to the dimethylamine solution, maintaining the temperature between 15-20°C. The molar ratio of cyanogen chloride to dimethylamine should be approximately 1:2.1.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic (lower) layer containing the this compound.

-

The aqueous layer can be extracted with additional methylene chloride to recover any dissolved product.

-

Combine the organic layers.

-

The this compound can be isolated from the organic solvent by fractional distillation. The boiling point of this compound is 161-163°C.[8]

Protocol 2: The von Braun Reaction (Conceptual for Trimethylamine)

This protocol outlines the general steps for the von Braun reaction.

Materials:

-

Trimethylamine

-

Cyanogen bromide

-

Anhydrous solvent (e.g., diethyl ether)

-

Reflux condenser

-

Heating mantle

-

Extraction and distillation glassware

Procedure:

-

Dissolve trimethylamine in an anhydrous solvent in a reaction flask equipped with a reflux condenser.

-

Add cyanogen bromide to the solution.

-

Heat the reaction mixture under reflux. The reaction time will vary depending on the specific substrate and conditions.

-

After cooling, the reaction mixture will contain the quaternary ammonium salt intermediate and the product.

-

The product, this compound, can be isolated by extraction and subsequent fractional distillation.

Signaling Pathways and Experimental Workflows

Synthesis Pathway from Dimethylamine and Cyanogen Chloride

Caption: Reaction pathway for this compound synthesis.

The von Braun Reaction Mechanism

Caption: Mechanism of the von Braun reaction.

General Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow.

Safety Considerations

The synthesis of this compound involves the use of highly toxic and hazardous materials.

-

Cyanogen Chloride and Cyanogen Bromide: These reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Dimethylamine: This is a flammable and corrosive substance.

-

Byproducts: The reactions can produce toxic byproducts. Proper quenching and disposal procedures must be followed.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of dimethylamine and cyanogen chloride being the most commercially viable route. The von Braun reaction offers an alternative pathway, though it is less common for industrial-scale production. Understanding the underlying mechanisms, optimizing reaction conditions, and adhering to strict safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1282734A - Method of producing dimethyl cyanamide - Google Patents [patents.google.com]

- 3. This compound | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6262304B1 - Process for producing this compound - Google Patents [patents.google.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. This compound (CAS 1467-79-4) – For Research [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US6262304B1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethylcyanamide (CAS 1467-79-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of Dimethylcyanamide (CAS 1467-79-4). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics. This document collates and presents key physicochemical properties, spectroscopic data, and synthetic methodologies. A central focus is placed on the molecular geometry and the nature of the chemical bonds within the molecule, supported by computational data and spectroscopic analysis. Experimental protocols for its synthesis are detailed, and logical workflows are visualized to enhance comprehension.

Chemical Identity and Properties

This compound, identified by the CAS registry number 1467-79-4, is an organic compound with the chemical formula C₃H₆N₂.[1][2] It is also known by several synonyms, including N,N-Dimethylcyanamide and Cyanodimethylamine.[2][3] This compound is a colorless to pale yellow liquid with a faint, amine-like odor.[4] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthetic protocols, and for understanding its behavior in different chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | [1][2] |

| Molecular Weight | 70.09 g/mol | [2][3] |

| Boiling Point | 161-163.5 °C at 760 Torr | [2][3] |

| Melting Point | -41.0 °C | [2] |

| Density | 0.876 g/cm³ | [2] |

| Solubility | Soluble in water and various organic solvents | [4] |

| Appearance | Colorless to light yellow clear liquid | [4] |

Spectroscopic Data

Spectroscopic data is fundamental to the structural elucidation and characterization of this compound. Key spectroscopic information is summarized in Table 2.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | A singlet is observed for the methyl protons. | [5] |

| Infrared (IR) Spectrum | Data available from the NIST Chemistry WebBook. | [1] |

| Raman Spectrum | Data available. | |

| Mass Spectrum | Data available from the NIST Chemistry WebBook. | [1] |

Chemical Structure and Bonding

The molecular structure of this compound consists of a central nitrogen atom bonded to two methyl groups and a cyano group. The connectivity can be represented by the SMILES notation CN(C)C#N.

Caption: 2D structure of this compound.

Molecular Geometry

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C≡N | ~1.16 | N-C-N | ~178 |

| N-C (cyano) | ~1.35 | C-N-C (methyl) | ~114 |

| N-C (methyl) | ~1.46 | H-C-H | ~109.5 |

Note: These values are derived from computational data and should be considered as approximations of the actual experimental values.

The geometry around the nitrogen atom of the dimethylamino group is expected to be trigonal pyramidal, similar to other amines, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. The C-N-C bond angle is slightly less than the ideal tetrahedral angle of 109.5° due to the steric hindrance of the methyl groups and the influence of the lone pair. The C≡N triple bond of the cyano group is nearly linear with the adjacent nitrogen atom.

Vibrational Analysis

The infrared (IR) and Raman spectra of this compound provide information about the vibrational modes of its chemical bonds. The characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature in the IR spectrum, typically appearing in the range of 2210-2260 cm⁻¹. The C-N single bond stretches and the various bending and rocking modes of the methyl groups also contribute to the overall vibrational spectrum. A detailed analysis of the vibrational spectra can confirm the presence of these functional groups and provide insights into the bond strengths and molecular symmetry.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily involving the reaction of cyanogen chloride with dimethylamine.

Experimental Protocol: Reaction of Cyanogen Chloride with Dimethylamine

This method is a common industrial process for the synthesis of this compound.

Materials:

-

Cyanogen chloride

-

Dimethylamine

-

An organic solvent immiscible with water (e.g., methylene chloride, chloroform)

-

Aqueous sodium hydroxide solution

Procedure:

-

A solution of cyanogen chloride is prepared in an organic solvent that is immiscible with water.

-

An aqueous solution of dimethylamine is prepared separately.

-

The two solutions are mixed, leading to the reaction between cyanogen chloride and dimethylamine to form this compound and hydrogen chloride.

-

The hydrogen chloride byproduct is neutralized by the addition of an aqueous base, such as sodium hydroxide, or by using an excess of dimethylamine.

-

The reaction mixture is then subjected to a workup procedure, which typically involves phase separation. The organic layer containing the this compound product is separated.

-

The organic solvent is removed by distillation to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to the reactivity of its cyano group. It can participate in various chemical transformations, including:

-

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic compounds.

-

Nucleophilic Additions: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles.

-

Precursor for Guanidines: It is a key intermediate in the synthesis of 1,1,3,3-tetramethylguanidine.

Its utility as a building block makes it an important compound for the development of new chemical entities in the pharmaceutical and agrochemical industries.

Biological Activity

Currently, there is limited information available in the public domain regarding significant biological activities or signaling pathway interactions of this compound. Its primary role in the life sciences appears to be as a synthetic intermediate for the creation of more complex, biologically active molecules.

Conclusion

This compound (CAS 1467-79-4) is a structurally simple yet synthetically important organic molecule. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and, most importantly, its chemical structure and bonding. While experimental data on its precise molecular geometry is scarce, computational studies offer a reliable model of its bond lengths and angles. The spectroscopic data and synthetic protocols presented herein provide a solid foundation for researchers and professionals working with this versatile compound. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in providing a definitive determination of its molecular structure.

References

- 1. Cyanamide, dimethyl- [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 1467-79-4 [chemicalbook.com]

- 4. Vibrational analysis of phosphorothioate DNA: II. The POS group in the model compound dimethyl phosphorothioate [(CH3O)2(POS)]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

dimethylcyanamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of Dimethylcyanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1467-79-4, Formula: C₃H₆N₂) is a versatile organonitrogen compound widely utilized as a chemical intermediate and solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[1] Its utility is significantly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the known solubility of this compound, a detailed experimental protocol for the precise determination of its solubility, and a workflow visualization to aid in experimental design.

Solubility of this compound

A review of available literature indicates a general lack of precise, quantitative solubility data for this compound across a range of organic solvents and temperatures. The information is predominantly qualitative. This compound's polar nature, attributed to the cyanamide functional group, governs its solubility behavior, making it highly soluble in polar solvents.[1]

Data Presentation

The following table summarizes the available qualitative and limited quantitative solubility data for this compound in various solvents. Researchers are encouraged to use the experimental protocol outlined in Section 3.0 to determine precise quantitative values for their specific applications.

| Solvent | Classification | Solubility | Temperature (°C) | Source(s) |

| Water | Protic | Miscible | Not Specified | [2][3] |

| 1.82 x 10⁵ mg/L | Not Specified | [4] | ||

| Ethanol | Protic | Soluble | Not Specified | [2][5] |

| Methanol | Protic | Soluble | Not Specified | [1] |

| Acetone | Aprotic | Soluble | Not Specified | [2][5] |

| Ethyl Ether | Aprotic | Soluble | Not Specified | [2][5] |

| Chloroform | Aprotic | Sparingly Soluble | Not Specified | [6][7] |

| Hexane | Nonpolar | Slightly Soluble | Not Specified | [6][7] |

| Amines (general) | - | Soluble | Not Specified | [1] |

| Aromatic Hydrocarbons | Nonpolar | Soluble | Not Specified | [1] |

Note: "Soluble" indicates good solubility, but a quantitative value is not provided in the cited sources. "Miscible" implies solubility in all proportions.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following protocol provides a reliable and widely accepted method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Calibrated volumetric pipettes and flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Centrifuge (optional)

Procedure

-

Preparation: Add a known volume or weight of the selected organic solvent to several vials. Place the vials in the thermostatic shaker and allow them to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of this compound after equilibration. Seal the vials tightly.

-

Equilibration: Place the vials in the thermostatic shaker and agitate at a constant speed. The time required to reach equilibrium must be determined empirically; a period of 24 to 72 hours is typical. It is advisable to run a preliminary experiment with samples taken at various time points (e.g., 12, 24, 48, 72 hours) to ensure the concentration of the solute in the solvent phase has reached a plateau.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for several hours (at least 2-4 hours) to allow for complete phase separation. If separation is slow, the vials may be centrifuged at the experimental temperature.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated solvent phase (supernatant) using a syringe. Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microdroplets of this compound.

-

Quantification:

-

Gravimetric Method: Weigh the volumetric flask containing the filtered aliquot to determine the mass of the solution. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant mass of the this compound residue is achieved.

-

Chromatographic Method (GC/HPLC): Dilute the filtered aliquot with a known volume of the appropriate mobile phase or solvent to a concentration within the calibrated range of the instrument. Analyze the sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

Calculation of Solubility

-

From Gravimetric Data:

-

Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

-

Mass of solvent = (Mass of flask + solution) - (Mass of flask + residue)

-

Solubility (g / 100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

From Chromatographic Data:

-

Use the concentration obtained from the analysis (e.g., in mg/mL) and the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 97%, Thermo Scientific Chemicals 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. parchem.com [parchem.com]

- 5. This compound | C3H6N2 | CID 15112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1467-79-4 [chemicalbook.com]

- 7. This compound [chembk.com]

Thermal Stability and Decomposition of Dimethylcyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcyanamide ((CH₃)₂NCN) is a versatile reagent and building block in organic synthesis. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, including its stability profile, hazardous decomposition products, and recommended analytical methodologies for its characterization. Due to a lack of specific published research on its thermal analysis, this guide also presents generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to liquid samples like this compound, along with templates for data presentation.

Introduction

This compound is a nitrile compound utilized in various chemical syntheses.[1] Its reactivity makes it a valuable synthon, but also necessitates a careful evaluation of its stability under different processing conditions. Thermal decomposition can lead to the release of toxic and flammable products, posing significant safety risks if not properly managed. This guide aims to consolidate the available information on the thermal properties of this compound and to provide a framework for its experimental investigation.

Thermal Stability

Under standard conditions, this compound is considered stable. However, it can become unstable at elevated temperatures and pressures.[2] Incompatible materials that can promote decomposition include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] It is also reported to react with water or steam, which can lead to the production of toxic fumes.[1]

Thermal Decomposition

Heating this compound to decomposition can result in the release of hazardous substances. The primary known thermal decomposition products are:

-

Nitrogen oxides (NOx) [1]

-

Carbon monoxide (CO) [1]

-

Carbon dioxide (CO₂) [1]

-

Cyanide (CN⁻) : The combination of bases and nitriles can produce hydrogen cyanide.[1] It is also noted that it reacts with water to form cyanide gas.[2]

The formation of these products underscores the importance of conducting any heating operations in a well-ventilated area and with appropriate personal protective equipment.

Experimental Protocols for Thermal Analysis

Due to the absence of specific published studies on the thermal analysis of this compound, the following sections describe generalized experimental protocols for TGA and DSC, which are standard techniques for evaluating the thermal stability of chemical compounds.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to its expected decomposition (e.g., from ambient to 500 °C).

-

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5%) and 50% (T50%) mass loss occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

-

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from TGA and DSC analyses of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at 5% Mass Loss (T5%) | Data not available |

| Temperature at 50% Mass Loss (T50%) | Data not available |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |

| Residual Mass at 500 °C (%) | Data not available |

Note: The values in this table are placeholders. Experimental determination is required.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Boiling | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

Note: The values in this table are placeholders. Experimental determination is required.

Visualizations

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound based on the known hazardous decomposition products.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines the general workflow for conducting a thermal analysis experiment on a liquid sample like this compound.

Caption: General workflow for thermal analysis of this compound.

Conclusion

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Dimethylcyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethylcyanamide. It includes detailed experimental protocols for data acquisition and structured tables of spectral data for easy reference and comparison. Furthermore, this guide presents visualizations of the experimental workflow to facilitate a deeper understanding of the analytical process.

Introduction to this compound and NMR Spectroscopy

This compound ((CH₃)₂NCN) is a simple organic compound containing a dimethylamino group attached to a cyano group. As a key building block in organic synthesis, understanding its structural and electronic properties is crucial. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques used to determine the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.853 | Singlet (s) | N(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 36.8 | N(C H₃)₂ |

| 118.5 | C N |

Experimental Protocols

The following sections detail the methodologies for the acquisition and processing of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Number of Scans: 16

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 30-45 degrees

-

Spectral Width: 0-15 ppm

-

-

¹³C NMR Spectroscopy:

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Pulse Width: 30-45 degrees

-

Spectral Width: 0-220 ppm

-

Decoupling: Proton broadband decoupling was applied to simplify the spectrum to singlets.

-

Data Processing

The acquired Free Induction Decay (FID) signals were processed using standard NMR software. The processing steps included:

-

Fourier Transformation: Conversion of the time-domain FID signal into a frequency-domain spectrum.

-

Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

-

Referencing: Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integration: Determination of the relative number of protons for each signal in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.

In-depth Technical Guide: Infrared (IR) Spectroscopy of the Dimethylcyanamide Nitrile Stretch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dimethylcyanamide, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. This information is critical for the structural elucidation, purity assessment, and study of intermolecular interactions of this compound in various research and development settings.

Introduction to the Nitrile Stretch in this compound

The nitrile functional group (C≡N) in this compound, (CH₃)₂N-C≡N, exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-infrared spectrum. This band arises from the stretching vibration of the carbon-nitrogen triple bond. The position, intensity, and shape of this band are sensitive to the molecule's physical state and its local chemical environment, making it a valuable diagnostic tool.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the nitrile group. This electron delocalization influences the electron density of the C≡N bond and, consequently, its stretching frequency. Understanding these effects is crucial for the accurate interpretation of the IR spectrum.

Quantitative Spectroscopic Data

The nitrile stretching frequency of this compound has been characterized in both the gas and liquid phases. The key quantitative data is summarized in the table below for easy comparison.

| Physical State | Wavenumber (cm⁻¹) | Reported Intensity | Reference |

| Gas Phase | ~2215 | Strong | [1] |

| Liquid Phase (Neat) | 2216 | - | [2] |

Note: The gas phase value is an approximation based on visual inspection of the spectrum from the NIST Chemistry WebBook. The intensity is qualitatively described as strong based on general spectroscopic principles for nitriles.

Experimental Protocols

The acquisition of high-quality IR spectra of this compound requires adherence to standard laboratory procedures for handling liquid samples. The following outlines a typical experimental protocol for obtaining the IR spectrum of neat liquid this compound.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, capable of scanning the mid-infrared region (typically 4000-400 cm⁻¹), equipped with a suitable detector such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

-

Cell Assembly: A demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe) is used. The choice of window material depends on the desired spectral range and the absence of reactivity with the sample.

-

Sample Introduction: A small drop of pure this compound is placed on the face of one of the salt plates.

-

Film Formation: The second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film. The plates are then secured in a cell holder.

-

Path Length: For neat liquids, a short path length is generally desired to prevent total absorption of the infrared beam at the frequencies of the most intense bands. This is often achieved by the capillary action between the two plates without a spacer.

Data Acquisition:

-

Background Spectrum: A background spectrum of the empty spectrometer (or the empty liquid cell) is recorded to account for atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

-

Sample Spectrum: The prepared liquid cell containing this compound is placed in the sample compartment of the spectrometer.

-

Spectral Measurement: The infrared spectrum of the sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Vibrational Mode Analysis and Logical Relationships

The nitrile stretching vibration in this compound is a complex motion that can be influenced by various factors within the molecule. The following diagram illustrates the logical relationship between the electronic structure of this compound and the key characteristics of its C≡N stretching mode.

Caption: Logical flow from molecular structure to spectroscopic features of the nitrile stretch.

The experimental workflow for obtaining the IR spectrum of this compound can be visualized as follows:

Caption: Workflow for obtaining the IR spectrum of this compound.

Conclusion

The nitrile stretching vibration of this compound serves as a distinct and informative feature in its infrared spectrum. The position of this band, consistently observed around 2215-2216 cm⁻¹, is influenced by the electronic effects of the dimethylamino group. The experimental protocol for obtaining the IR spectrum is straightforward for a liquid sample. A thorough understanding of the relationship between the molecular structure and the observed spectroscopic data is essential for researchers and professionals in the fields of chemistry and drug development. This guide provides the foundational knowledge for the effective application of IR spectroscopy in the analysis of this compound.

References

Mass Spectrometry Analysis of Dimethylcyanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of dimethylcyanamide, a small, polar, nitrogen-containing compound. This compound is of interest as a chemical intermediate and has been identified as a potential impurity in pharmaceutical products. This guide details methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering structured data, experimental protocols, and visual representations of analytical workflows and fragmentation pathways to aid in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which provides reproducible fragmentation patterns useful for library matching and structural elucidation.

Experimental Protocol for GC-MS

A typical GC-MS protocol for the analysis of this compound is outlined below. This protocol is based on general methods for the analysis of small, polar, nitrogen-containing compounds.

Sample Preparation: For neat samples or high-concentration standards, dilute with a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL. For complex matrices, sample extraction and cleanup may be necessary.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.[1][2][3][4][5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or with a high split ratio for concentrated samples)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35-150

Quantitative Data: Electron Ionization Mass Spectrum

The following table summarizes the characteristic ions observed in the 70 eV electron ionization mass spectrum of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 70 | 100 | [C₃H₆N₂]⁺• (Molecular Ion) |

| 69 | 15 | [C₃H₅N₂]⁺ |

| 55 | 10 | [C₃H₅N]⁺• |

| 42 | 95 | [C₂H₄N]⁺ |

| 41 | 20 | [C₂H₃N]⁺• |

| 40 | 15 | [C₂H₂N]⁺ |

| 39 | 10 | [C₃H₃]⁺ |

GC-MS Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound (EI)

Caption: Proposed EI fragmentation pathway of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for analyzing polar and non-volatile compounds, making it well-suited for this compound, especially in complex matrices like pharmaceutical formulations. Electrospray ionization (ESI) is the preferred ionization method for such compounds.

Experimental Protocol for LC-MS

The following protocol is a synthesized methodology based on the analysis of metformin and its polar impurities, including this compound.[6][7][8][9]

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 acetonitrile:water with 10mM ammonium formate and 0.1% formic acid) to a concentration of 1-10 µg/mL. For drug product samples, a concentration of the active pharmaceutical ingredient (API) up to 20 mg/mL may be used, followed by extraction and filtration.[8]

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters ACQUITY QDa or a triple quadrupole mass spectrometer.

-

LC Column: Waters Atlantis Premier BEH Z-HILIC, 4.6 x 100 mm, 2.5 µm or a C18 column like Waters Xbridge C18, 5 µm, 4.6 mm × 250 mm.[7]

-

Mobile Phase A: 10 mM Ammonium formate and 0.1% formic acid in 90:10 water:acetonitrile.

-

Mobile Phase B: 10 mM Ammonium formate and 0.1% formic acid in 10:90 water:acetonitrile.

LC Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 95% B

-

1-5 min: Gradient to 50% B

-

5-7 min: Hold at 50% B

-

7.1-10 min: Return to 95% B and equilibrate

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 20 V

-

Source Temperature: 150 °C[6]

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Mass Scan Range: m/z 50-200

Quantitative Data: Electrospray Ionization Mass Spectrum

The expected ions in the ESI+ mass spectrum of this compound are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 71 | 100 | [C₃H₆N₂ + H]⁺ (Protonated Molecule) |